1-(2,6-Dimethyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone

Description

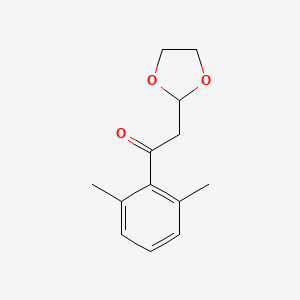

Chemical Structure: This compound features a 2,6-dimethylphenyl group attached to an ethanone backbone and a 1,3-dioxolan-2-yl moiety. Its molecular formula is C₁₃H₁₆O₃, with a molecular weight of 220.27 g/mol and a purity of 97% . For example, describes a 44% yield for a related pyridine-dioxolane ethanone using ethylene glycol and p-toluenesulfonic acid in toluene .

Properties

IUPAC Name |

1-(2,6-dimethylphenyl)-2-(1,3-dioxolan-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-9-4-3-5-10(2)13(9)11(14)8-12-15-6-7-16-12/h3-5,12H,6-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTNDWHMLHWVKOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)CC2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801203110 | |

| Record name | Ethanone, 1-(2,6-dimethylphenyl)-2-(1,3-dioxolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801203110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263365-90-7 | |

| Record name | Ethanone, 1-(2,6-dimethylphenyl)-2-(1,3-dioxolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263365-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(2,6-dimethylphenyl)-2-(1,3-dioxolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801203110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the 1,3-Dioxolane Ring

- The 1,3-dioxolane ring is formed by reacting ethylene glycol with an aldehyde or ketone precursor under acidic conditions.

- Typical acid catalysts include strong acids such as p-toluenesulfonic acid or sulfuric acid.

- The reaction is carried out under reflux with azeotropic removal of water to drive the equilibrium towards ketal formation.

- Solvent systems often include inert solvents capable of forming azeotropes with water, such as toluene or benzene.

- Temperature range is generally 80 to 180 °C depending on the system and catalyst used.

Coupling of Substituted Phenyl Ring with 1,3-Dioxolane Ethanone Moiety

- The coupling involves nucleophilic substitution or acylation reactions introducing the ethanone group attached to the dioxolane ring.

- Starting from a substituted phenylacetyl halide or bromide, the reaction proceeds with nucleophiles such as 1,3-dioxolane derivatives.

- Phase transfer catalysts (PTCs) such as tetraalkylammonium salts or crown ethers can be employed to enhance reaction rates and yields in biphasic systems.

- Bases like sodium or potassium hydroxide are used to deprotonate intermediates and facilitate substitution.

- Typical solvents include polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Reaction temperatures vary from room temperature up to 120 °C depending on catalyst and solvent.

Representative Reaction Conditions and Catalysts

| Step | Reagents/Catalysts | Solvent | Temperature (°C) | Notes |

|---|---|---|---|---|

| Ketal formation | Ethylene glycol, strong acid catalyst | Toluene, benzene | 80–180 | Azeotropic removal of water essential |

| Friedel-Crafts methylation | Methyl chloride, AlCl₃ | Chlorinated solvents | 0–50 | Control to avoid polyalkylation |

| Coupling via nucleophilic substitution | Substituted phenylacetyl bromide, PTC (e.g., tetraalkylammonium salts), NaOH | DMF, DMSO | 20–120 | Phase transfer catalysis improves yield |

Research Findings and Process Optimization

- Patent literature (EP0050298A2) describes the use of phase transfer catalysts such as trialkylbenzylammonium or tetraalkylammonium halides and crown ethers to facilitate substitution reactions involving 1,3-dioxolane derivatives and substituted phenyl compounds, improving reaction efficiency and selectivity.

- The acylation step can be performed using formic acid esters or phosgene derivatives under inert conditions with bases to control side reactions.

- The ketalization step is optimized by using solvent mixtures that form azeotropes with water, enabling continuous removal of water and driving the reaction to completion.

- Research on related compounds indicates that trifluoromethanesulfonic acid can be used as a catalyst for ketal formation at room temperature over extended periods, offering mild reaction conditions and high purity products.

- The use of brominated or chlorinated phenyl precursors allows for further functionalization and improved coupling yields.

Summary Table of Preparation Methods

| Preparation Step | Method Description | Key Reagents/Catalysts | Typical Conditions | Outcome/Notes |

|---|---|---|---|---|

| 1. Ketal formation | Acid-catalyzed reaction of ketone/aldehyde with ethylene glycol | Ethylene glycol, p-toluenesulfonic acid, toluene | 80–180 °C, azeotropic water removal | Formation of 1,3-dioxolane ring |

| 2. Aromatic methylation | Friedel-Crafts alkylation of phenyl ring | Methyl chloride, AlCl₃ | 0–50 °C | Introduction of 2,6-dimethyl groups |

| 3. Coupling to ethanone moiety | Nucleophilic substitution with phase transfer catalysis | Phenylacetyl bromide, tetraalkylammonium salts, NaOH, DMF | 20–120 °C | Formation of target ethanone compound |

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can yield alcohols or alkanes.

Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, introducing new functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.

Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield 2,6-dimethylbenzoic acid, while reduction could produce 2,6-dimethylphenylethanol.

Scientific Research Applications

1-(2,6-Dimethyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone has various applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets would depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

Key Observations:

Functional Group Variations

- Dioxolane vs. Azole Groups: highlights α-azole ketones (e.g., 1-(benzofuran-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone) with antimicrobial activity after microbial reduction. The dioxolane group in the target compound may offer different reactivity, such as acid-labile protection for ketones .

- Hydroxy vs. Methoxy Substituents : Hydroxy groups (e.g., in 103867-87-4) enhance hydrogen-bonding capacity, affecting solubility and crystallinity compared to methoxy or methyl groups .

Biological Activity

1-(2,6-Dimethyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological potential.

Chemical Structure and Synthesis

The compound features a dioxolane ring attached to an ethanone moiety with a 2,6-dimethylphenyl substituent. The general structure can be represented as follows:

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Formation of the Dioxolane Ring : This can be achieved by reacting ethylene glycol with an appropriate aldehyde or ketone under acidic conditions.

- Coupling Reaction : The dioxolane is then coupled with the 2,6-dimethylphenyl group using various coupling methods such as palladium-catalyzed cross-coupling reactions.

Antimicrobial Properties

Research indicates that compounds containing the dioxolane structure exhibit notable antibacterial and antifungal activities. A study evaluating various dioxolane derivatives found that many showed significant activity against both Gram-positive and Gram-negative bacteria, as well as against fungi like Candida albicans .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 1 | 625 | Antibacterial (S. aureus) |

| 2 | 1250 | Antibacterial (S. epidermidis) |

| 3 | 500 | Antifungal (C. albicans) |

The Minimum Inhibitory Concentration (MIC) values indicate that these compounds are effective at relatively low concentrations, highlighting their potential as therapeutic agents.

The mechanism by which these compounds exert their biological effects often involves interaction with specific molecular targets such as enzymes or receptors. The presence of the dioxolane ring may enhance binding affinity and specificity towards these targets, influencing their overall biological activity .

Case Study 1: Antifungal Activity

In a study focused on the antifungal properties of dioxolane derivatives, it was observed that several compounds exhibited excellent activity against Candida albicans. The derivatives were synthesized and tested for their efficacy, revealing that modifications to the dioxolane structure could enhance antifungal potency .

Case Study 2: Antibacterial Screening

Another investigation assessed the antibacterial activity of various dioxolane derivatives against common pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. Results demonstrated that certain modifications led to improved antibacterial activity, suggesting that structural variations can significantly influence biological outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.